Cas no 1567911-60-7 (N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide)

N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide is a chiral sulfonamide derivative featuring a pyridinyl substituent, which confers structural versatility for applications in medicinal chemistry and asymmetric synthesis. The (S)-configured stereocenter enhances its potential as a building block for enantioselective transformations or as a ligand in catalytic systems. The methanesulfonamide moiety provides stability and facilitates further functionalization, while the pyridine ring offers coordination sites for metal-binding applications. This compound is particularly valuable in pharmaceutical research, where its well-defined stereochemistry and modifiable functional groups make it suitable for the development of targeted bioactive molecules. Its purity and consistent performance are critical for reproducible results in synthetic and mechanistic studies.
N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide structure
1567911-60-7 structure
Product name:N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide
CAS No:1567911-60-7
MF:C8H12N2O2S
MW:200.258080482483
MDL:MFCD23719765
CID:5245060
PubChem ID:78980240

N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide
    • N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide
    • MDL: MFCD23719765
    • Inchi: 1S/C8H12N2O2S/c1-7(10-13(2,11)12)8-5-3-4-6-9-8/h3-7,10H,1-2H3/t7-/m0/s1
    • InChI Key: FKYZVQMLDJQCKR-ZETCQYMHSA-N
    • SMILES: CS(N[C@H](C1=NC=CC=C1)C)(=O)=O

N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-263663-0.5g
N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide
1567911-60-7 95%
0.5g
$824.0 2024-06-18
Enamine
EN300-263663-10g
N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide
1567911-60-7 95%
10g
$4545.0 2023-09-14
Enamine
EN300-263663-1g
N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide
1567911-60-7 95%
1g
$1057.0 2023-09-14
Enamine
EN300-263663-5g
N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide
1567911-60-7 95%
5g
$3065.0 2023-09-14
1PlusChem
1P01C5Y4-1g
N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide
1567911-60-7 95%
1g
$1369.00 2023-12-20
1PlusChem
1P01C5Y4-50mg
N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide
1567911-60-7 95%
50mg
$354.00 2024-06-20
1PlusChem
1P01C5Y4-250mg
N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide
1567911-60-7 95%
250mg
$710.00 2024-06-20
1PlusChem
1P01C5Y4-5g
N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide
1567911-60-7 95%
5g
$3851.00 2023-12-20
Enamine
EN300-263663-0.1g
N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide
1567911-60-7 95%
0.1g
$366.0 2024-06-18
Enamine
EN300-263663-0.25g
N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide
1567911-60-7 95%
0.25g
$524.0 2024-06-18

Additional information on N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide

N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide: A Comprehensive Overview

N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide, identified by the CAS number 156791-60-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug discovery and material science. The molecule consists of a methanesulfonamide group attached to an (S)-configured ethyl group, which is further substituted with a pyridin-2-yl moiety. This configuration imparts distinct chemical and biological characteristics, making it a subject of extensive research.

The synthesis of N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide involves a multi-step process that typically begins with the preparation of the pyridine derivative. Recent advancements in asymmetric synthesis have enabled the efficient construction of the (S)-configured center, ensuring high enantiomeric purity. The introduction of the methanesulfonamide group is achieved through nucleophilic substitution reactions, leveraging the reactivity of sulfonamides under specific conditions. These synthetic strategies have been optimized in recent studies to enhance yield and selectivity, making the compound more accessible for further exploration.

One of the most promising aspects of N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide lies in its potential as a chiral auxiliary or a building block in medicinal chemistry. The presence of a pyridine ring introduces aromaticity and electron-withdrawing effects, which can modulate the electronic properties of the molecule. This makes it an attractive candidate for designing bioactive compounds targeting various therapeutic areas, such as cancer, inflammation, and neurodegenerative diseases.

Recent studies have highlighted the role of N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide in modulating enzyme activities, particularly in kinases and proteases. Its ability to act as a competitive inhibitor has been demonstrated in vitro, suggesting its potential as a lead compound for drug development. Additionally, computational studies using molecular docking and dynamics simulations have provided insights into its binding modes and interactions with target proteins, further underscoring its therapeutic potential.

The stereochemistry of this compound plays a crucial role in its biological activity. The (S)-configuration at the ethyl carbon ensures optimal interactions with biomolecules, enhancing its efficacy as a therapeutic agent. Chiral resolution techniques, such as high-performance liquid chromatography (HPLC) and enzymatic resolution, have been employed to isolate enantiopure forms of this compound, which are essential for studying stereochemical effects on activity.

In terms of applications beyond pharmacology, N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide has shown promise in materials science as a versatile building block for constructing complex molecular architectures. Its ability to participate in various coupling reactions facilitates the synthesis of advanced materials with tailored properties.

The CAS number 156791-60-7 serves as an identifier for this compound in chemical databases worldwide, enabling researchers to access detailed information about its properties and applications. This accessibility has facilitated collaborative efforts across disciplines, accelerating advancements in understanding its potential uses.

In conclusion, N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide, with its unique structure and diverse applications, represents a valuable addition to the arsenal of compounds available for scientific exploration. Ongoing research continues to uncover new insights into its properties and potential uses, positioning it as a key player in future developments across multiple fields.

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Amadis Chemical Company Limited
(CAS:1567911-60-7)N-(1S)-1-(pyridin-2-yl)ethylmethanesulfonamide
A1001374
Purity:99%
Quantity:1g
Price ($):680.0